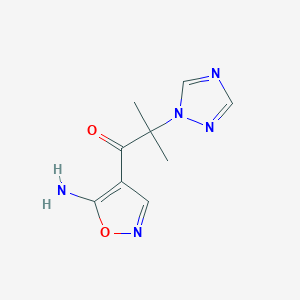

![molecular formula C19H14BrN3O B3036927 1-[(4-bromobenzyl)oxy]-2-phenyl-1H-imidazo[4,5-b]pyridine CAS No. 400086-44-4](/img/structure/B3036927.png)

1-[(4-bromobenzyl)oxy]-2-phenyl-1H-imidazo[4,5-b]pyridine

Vue d'ensemble

Description

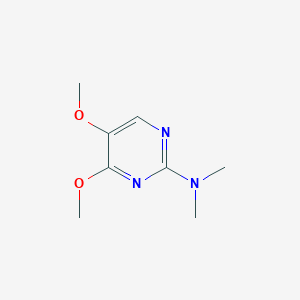

“1-[(4-bromobenzyl)oxy]-2-phenyl-1H-imidazo[4,5-b]pyridine” is a chemical compound with the molecular formula C19H14BrN3O and a molecular weight of 380.2 g/mol. It has been identified as a potent and selective inhibitor of the bromodomain and extra-terminal (BET) proteins, which are involved in the management of neuropathic pain .

Applications De Recherche Scientifique

Pharmacophore Design in Kinase Inhibition

Compounds with a substituted imidazole scaffold, including structures similar to 1-[(4-bromobenzyl)oxy]-2-phenyl-1H-imidazo[4,5-b]pyridine, are known as selective inhibitors of the p38 mitogen-activated protein (MAP) kinase. These inhibitors are crucial for controlling proinflammatory cytokine release. The design and synthesis of these compounds are informed by crystal structures of p38 in complex with ligands, revealing that selective inhibitors bind to the ATP pocket, replacing ATP and achieving higher binding selectivity and potency. This research area is significant for developing new therapies for inflammatory diseases (Scior et al., 2011).

Formation and Fate of Heterocyclic Aromatic Amines

The formation of heterocyclic aromatic amines like 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) involves reactions between phenylacetaldehyde and creatinine in the presence of formaldehyde and ammonia. These reactions are influenced by the Maillard reaction and lipid oxidation. Understanding the formation and fate of these compounds is crucial for assessing the health risks associated with processed foods and developing strategies to minimize exposure (Zamora & Hidalgo, 2015).

Medicinal Chemistry and Therapeutic Applications

Imidazo[1,2-b]pyridazine scaffolds, closely related to the chemical structure , are pivotal in medicinal chemistry due to their diverse bioactive properties. Such structures have led to the development of potent kinase inhibitors like ponatinib. Extensive research on imidazo[1,2-b]pyridazine derivatives aims to explore their therapeutic applications in medicine, highlighting the importance of this scaffold in drug discovery and development (Garrido et al., 2021).

Synthesis and Biological Activities of Oxadiazole Derivatives

1,3,4-Oxadiazole derivatives, characterized by their aromatic ring and nitrogen atoms, exhibit a wide range of biological activities. Research in this area focuses on developing compounds with high therapeutic potency for treating various ailments. The structural feature of 1,3,4-oxadiazole rings facilitates effective binding with different enzymes and receptors in biological systems, making them significant in the development of new medicinal agents (Verma et al., 2019).

Mécanisme D'action

Propriétés

IUPAC Name |

1-[(4-bromophenyl)methoxy]-2-phenylimidazo[4,5-b]pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14BrN3O/c20-16-10-8-14(9-11-16)13-24-23-17-7-4-12-21-18(17)22-19(23)15-5-2-1-3-6-15/h1-12H,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOMHZSVCLMFSIT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=C(N2OCC4=CC=C(C=C4)Br)C=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14BrN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4-Chlorophenyl)[3-({[3-(trifluoromethyl)benzyl]sulfanyl}methyl)-1-benzofuran-2-yl]methanone](/img/structure/B3036845.png)

![2-[(3,4-Dichlorobenzyl)sulfanyl]-5-methoxy-4-[(2,3,4,5,6-pentafluorophenyl)sulfanyl]pyrimidine](/img/structure/B3036848.png)

![1-[(2,2-Difluoro-1,3-benzodioxol-5-yl)methyl]-2-oxo-1,2-dihydro-3-pyridinecarboxylic acid](/img/structure/B3036849.png)

![[1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methyl 4-methylbenzenecarboxylate](/img/structure/B3036858.png)

![4-[(benzyloxy)methyl]-1-phenyl-1H-1,2,3-triazole](/img/structure/B3036859.png)

![1-{3-[(2-Chlorobenzyl)sulfonyl]-2-hydroxypropyl}-2-pyrrolidinone](/img/structure/B3036860.png)

![5-bromo-2-oxo-N-phenyl-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide](/img/structure/B3036861.png)

![3-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]-4-ethyl-5-(2-propynylsulfanyl)-4H-1,2,4-triazole](/img/structure/B3036865.png)

![2-(4-Chlorophenyl)-5-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]-1,3,4-oxadiazole](/img/structure/B3036866.png)